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Introduction

Evocalcet is a second-generation calcimimetic agent approved for the treatment of secondary
hyperparathyroidism in patients with chronic kidney disease. Developed as a successor to
cinacalcet, Evocalcet was designed to exhibit a more favorable safety and tolerability profile,
particularly concerning off-target effects that contribute to adverse drug reactions. This
technical guide provides a summary of preliminary studies on the off-target effects of
Evocalcet, focusing on its interactions with cytochrome P450 (CYP) enzymes and its
gastrointestinal (Gl) safety profile. While comprehensive off-target screening data against a
broad panel of receptors and ion channels are not extensively available in the public domain,
this document synthesizes the existing preclinical and clinical findings to offer insights for
researchers and drug development professionals.

Cytochrome P450 (CYP) Enzyme Inhibition Profile

A key objective in the development of Evocalcet was to minimize the drug-drug interaction
potential associated with the potent CYP2D6 inhibition observed with cinacalcet.[1][2]
Preclinical studies have demonstrated that Evocalcet has a significantly lower propensity for
CYP enzyme inhibition.
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The following table summarizes the in vitro inhibitory effects of Evocalcet on major human
CYP isozymes.

Cytochrome P450 Isozyme IC50 (uM)
CYP1A2 > 50
CYP2A6 > 50
CYP2B6 > 50
CYP2C8 > 50
CYP2C9 > 50
CYP2C19 > 50
CYP2D6 > 50
CYP2E1 > 50
CYP3A4/5 > 50

Source: Kawata T, et al. (2018). A novel
calcimimetic agent, evocalcet (MT-
4580/KHK7580), suppresses the parathyroid
cell function with little effect on the
gastrointestinal tract or CYP isozymes in vivo
and in vitro. PLoS One.[3][4]

These data indicate that Evocalcet does not cause significant direct inhibition of the tested
CYP isozymes at concentrations up to 50 uM, suggesting a low likelihood of clinically relevant
drug-drug interactions mediated by this mechanism.

Experimental Protocols

CYP Inhibition Assay Methodology[3][4]

The direct inhibitory effects of Evocalcet on the activities of nine CYP isozymes were
evaluated in human liver microsomes.
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e Test System: Pooled human liver microsomes.
o Test Compound: Evocalcet, tested at six concentrations ranging from 0.15 to 50 pM.

 Incubation: Each CYP substrate was incubated with human liver microsomes in the presence
or absence of Evocalcet. The incubation mixture contained a nicotinamide adenine
dinucleotide phosphate (NADPH)-generating system.

e Analysis: The formation of the specific metabolite for each CYP isozyme was measured
using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

» Endpoint: The half-maximal inhibitory concentration (IC50) was calculated for each isozyme.

Preparation

NADPH-generating system

CYP Substrates Analysis

< Incubation of mixture = LC-MS/MS Analysis of Metabolites > IC50 Calculation

Evocalcet (0.15-50 uM)

Human Liver Microsomes
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CYP Inhibition Assay Workflow

Gastrointestinal Off-Target Effects
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Cinacalcet is associated with a high incidence of gastrointestinal adverse events, such as
nausea and vomiting, which can limit dose escalation and patient compliance.[1] Evocalcet
was developed to mitigate these effects.

Rationale for Reduced Gastrointestinal Side Effects

The improved gastrointestinal safety profile of Evocalcet is attributed to a combination of
factors, primarily its enhanced pharmacokinetic properties compared to cinacalcet.

o Higher Bioavailability: Evocalcet exhibits significantly higher bioavailability than cinacalcet.
[1] This allows for the administration of a lower oral dose to achieve the desired therapeutic
effect.

e Reduced Local Exposure: The lower required dose of Evocalcet leads to reduced exposure
of the drug to the gastrointestinal tract, minimizing direct irritation or stimulation of local
receptors that may trigger nausea and vomiting.

» Less Effect on Gastric Emptying: Preclinical studies in rats have shown that cinacalcet
significantly delays gastric emptying, a potential contributor to gastrointestinal intolerance. In
contrast, Evocalcet demonstrated a markedly milder effect on gastric emptying.[4]
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Rationale for Improved Gl Safety

Data Presentation

Clinical trial data from a head-to-head study comparing Evocalcet and cinacalcet in
hemodialysis patients with secondary hyperparathyroidism demonstrate the improved

gastrointestinal safety profile of Evocalcet.
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Adverse Event Evocalcet (n=317) Cinacalcet (n=317)
Nausea 18.6% 32.8%
Vomiting

Abdominal Discomfort

Abdominal Distension

Decreased Appetite

Source: A phase 3, multicenter,
randomized, double-blind,
active-controlled study of
evocalcet (KHK7580) in
hemodialysis patients with
secondary
hyperparathyroidism. Data
presented at ASN Kidney
Week 2017.

Broad Panel Off-Target Screening

A comprehensive assessment of a drug candidate's off-target profile typically involves
screening against a large panel of receptors, ion channels, transporters, and enzymes to
identify potential liabilities early in development. While it is standard practice in the
pharmaceutical industry to conduct such safety pharmacology studies (e.g., through contract
research organizations like Eurofins or CEREP), detailed results from a broad panel screening
for Evocalcet are not publicly available. The primary focus of published literature has been on
the improved CYP interaction profile and gastrointestinal tolerability compared to its
predecessor, cinacalcet.

Conclusion

The available preliminary data on Evocalcet's off-target effects indicate a favorable profile,
particularly in comparison to the first-generation calcimimetic, cinacalcet. The lack of significant
CYP enzyme inhibition at clinically relevant concentrations suggests a lower risk of drug-drug
interactions. Furthermore, the improved gastrointestinal safety profile, supported by both
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preclinical rationale and clinical data, represents a significant clinical advantage. While a
comprehensive public dataset on broad off-target screening is currently unavailable, the
existing evidence supports the conclusion that Evocalcet was successfully designed to
minimize key off-target liabilities, thereby offering an improved therapeutic option for patients
with secondary hyperparathyroidism. Further research and publication of broader safety
pharmacology data would provide a more complete understanding of Evocalcet's off-target
interaction landscape.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b607391?utm_src=pdf-body
https://www.benchchem.com/product/b607391?utm_src=pdf-body
https://www.benchchem.com/product/b607391?utm_src=pdf-custom-synthesis
https://www.biorxiv.org/content/biorxiv/early/2020/07/01/2020.07.01.182428/DC2/embed/media-2.pdf?download=true
https://www.researchgate.net/publication/324732467_Discovery_of_evocalcet_a_next-generation_calcium-sensing_receptor_agonist_for_the_treatment_of_hyperparathyroidism
https://pubs.acs.org/doi/10.1021/acsptsci.4c00096
https://www.researchgate.net/publication/327335063_Pharmacokinetics_Pharmacodynamics_and_Safety_of_the_Novel_Calcimimetic_Agent_Evocalcet_in_Healthy_Japanese_Subjects_First-in-Human_Phase_I_Study
https://www.benchchem.com/product/b607391#preliminary-studies-on-evocalcet-s-off-target-effects
https://www.benchchem.com/product/b607391#preliminary-studies-on-evocalcet-s-off-target-effects
https://www.benchchem.com/product/b607391#preliminary-studies-on-evocalcet-s-off-target-effects
https://www.benchchem.com/product/b607391#preliminary-studies-on-evocalcet-s-off-target-effects
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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